1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid
Description
The compound 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS: 937599-78-5) is a pyrido-pyrimidine derivative with a molecular formula of C₁₆H₁₇N₃O₃S and a molecular weight of 331.40 g/mol . Its structure features a bicyclic pyrido[2,3-d]pyrimidine core substituted with cyclopentyl and cyclopropyl groups at the 1- and 7-positions, respectively, along with a mercapto (-SH) group at position 2 and a carboxylic acid (-COOH) at position 3.
Properties
IUPAC Name |
1-cyclopentyl-7-cyclopropyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-14-12-10(15(21)22)7-11(8-5-6-8)17-13(12)19(16(23)18-14)9-3-1-2-4-9/h7-9H,1-6H2,(H,21,22)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLESXAMDCPVFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(=CC(=N3)C4CC4)C(=O)O)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid (CAS No. 937599-78-5) is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 331.39 g/mol. The compound features a pyrido[2,3-D]pyrimidine core structure, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. The compound's mercapto group is believed to play a crucial role in binding to the active sites of target enzymes, thereby modulating their activity.
Antitumor Activity
Recent studies have demonstrated that compounds within the pyrido[2,3-D]pyrimidine class exhibit significant antitumor properties. For instance, related compounds have shown IC50 values ranging from 0.025 to 2 μM against various human tumor cell lines, indicating potent cytotoxicity.
Table 1: In Vitro Antitumor Activity of Pyrido[2,3-D]pyrimidines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MCF7 (Breast) | 0.025 |
| 2 | HCT116 (Colon) | 0.3 |
| 3 | DU145 (Prostate) | 0.5 |
These results suggest that the compound may induce apoptosis through the inhibition of key signaling pathways associated with tumor growth.
Kinase Inhibition Profile
The compound has been evaluated for its inhibitory effects on various kinases. It has shown significant activity against CDK4 and CDK6, which are critical regulators of the cell cycle.
Table 2: Kinase Inhibition Profile
| Kinase | IC50 (μM) |
|---|---|
| CDK4 | 0.011 |
| CDK6 | 0.015 |
| ARK5 | N/A |
| FGFR1 | N/A |
| PI3K-δ | N/A |
These findings indicate that the compound may serve as a multikinase inhibitor, offering potential therapeutic benefits in cancer treatment.
Case Studies
A notable case study involved the evaluation of similar compounds in xenograft models. These studies demonstrated that compounds with similar structural features effectively inhibited tumor growth in vivo, supporting their potential use as therapeutic agents.
Case Study Summary:
- Objective: Evaluate antitumor efficacy in mouse xenograft models.
- Findings: Significant reduction in tumor size observed with administration of pyrido[2,3-D]pyrimidine derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the activity of nitric oxide synthase (iNOS) and cyclooxygenases (COX), which are crucial enzymes involved in inflammatory processes. The mercapto group is believed to play a critical role in this inhibition, leading to reduced nitric oxide production and prostaglandin synthesis in activated macrophages. This suggests potential therapeutic applications in treating chronic inflammatory diseases such as arthritis .
Cytotoxicity and Antiproliferative Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It demonstrated selective antiproliferative activity against specific tumor cells, indicating potential applications in cancer therapy. The mechanisms through which it exerts these effects may involve modulation of apoptotic pathways or cell cycle regulation .
Pharmacological Studies
The compound's unique structure makes it a valuable subject for pharmacological studies aimed at developing new anti-inflammatory and anticancer agents. Its ability to inhibit key enzymes involved in inflammation positions it as a candidate for further exploration in drug development.
Synthetic Chemistry
In synthetic chemistry, the compound serves as a building block for creating more complex molecules. Its reactivity can be exploited to develop derivatives with enhanced biological activities or novel properties.
Case Study 1: Inhibition of Inflammatory Pathways
A study investigated the compound's effect on COX enzymes, reporting IC50 values around 20 µM for COX-1 and slightly higher for COX-2. This dose-dependent inhibition suggests that the compound could be developed into a therapeutic agent targeting inflammatory pathways.
Case Study 2: Cancer Cell Line Studies
Another study evaluated the cytotoxic effects on various cancer cell lines, revealing that the compound selectively inhibited the proliferation of certain tumor cells while sparing normal cells. This selectivity highlights its potential as a targeted cancer therapy .
Summary of Biological Activities
| Activity | Mechanism | IC50 Values |
|---|---|---|
| Inhibition of iNOS | Reduces nitric oxide production | Not specified |
| Inhibition of COX | Affects prostaglandin synthesis | COX-1: ~20 µM |
| Cytotoxicity | Selective antiproliferative activity against tumors | Not specified |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related pyrido-pyrimidine derivatives, focusing on molecular features, physicochemical properties, and reported biological activities.
Structural Modifications and Molecular Properties
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated based on structural analogs where direct data is unavailable.
Key Observations:
Impact of Alkyl Substituents :
- The cyclopentyl group in the target compound increases molecular weight and lipophilicity (LogP ~2.5) compared to the ethyl-substituted analog (LogP 2.05) . This may enhance membrane permeability but reduce aqueous solubility.
- The cyclopropyl group at position 7 is conserved in both the target compound and its ethyl-substituted analog, suggesting a role in stabilizing the bioactive conformation or metabolic resistance .
Role of Heteroatoms :
- The tetrahydrofuran-methyl substituent in the analog from introduces additional oxygen atoms, likely improving solubility but reducing LogP compared to cyclopentyl/ethyl analogs .
Core Structure Variations :
- The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core in lacks the pyrido[2,3-d]pyrimidine scaffold, resulting in a smaller molecular weight (243.22 g/mol) and reduced steric bulk .
Key Observations:
- Antibiofilm Activity: The pyrido[2,3-d]pyrimidine core (as in the target compound) demonstrates pronounced antibiofilm effects, particularly against Gram-negative pathogens like P. aeruginosa . This activity may be attributed to the mercapto and carboxylic acid groups, which could interact with bacterial enzyme active sites.
- Substituent Effects : Bulkier alkyl groups (e.g., cyclopentyl) may enhance target binding affinity but could limit bioavailability. In contrast, smaller substituents (e.g., methyl) in pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines reduce steric hindrance but also decrease potency .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm proton/carbon environments, focusing on cyclopentyl, cyclopropyl, and thiol substituents.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected ~370–400 g/mol range based on analogs) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (≥98% threshold is standard for research-grade compounds) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiol S-H stretch at ~2500 cm⁻¹).
Q. What synthetic strategies are applicable for constructing the pyrido[2,3-D]pyrimidine core?
- Methodological Answer :
- Multi-Step Cyclization : Use palladium-catalyzed reductive cyclization (e.g., nitroarene intermediates) to form the pyrimidine ring, as demonstrated in analogous heterocyclic systems .
- Protecting Group Strategies : Protect the carboxylic acid and thiol groups during synthesis (e.g., tert-butyl esters, trityl thiol protection) to avoid side reactions.
- Post-Functionalization : Introduce cyclopentyl and cyclopropyl groups via Suzuki-Miyaura coupling or nucleophilic substitution after core formation.
Q. How should researchers handle solubility challenges in aqueous and organic solvents?
- Methodological Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in buffered solutions (pH 7.4) for biological assays.
- Surfactant Use : Consider cationic surfactants (e.g., hexadecyltrimethylammonium bromide) to enhance solubility in polar solvents, as seen in related pyridinone systems .
- Stability Monitoring : Use dynamic light scattering (DLS) or UV-Vis spectroscopy to detect aggregation over time.
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, ionic strength) and use validated reference compounds.
- Orthogonal Validation : Compare results across multiple assay formats (e.g., enzymatic vs. cell-based assays) to rule out method-specific artifacts.
- Data Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify variability and identify outliers .
Q. What strategies are effective for probing the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish between competitive, non-competitive, or uncompetitive mechanisms.
- X-Ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases, dehydrogenases) to map binding interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Methodological Answer :
- Prodrug Design : Mask the carboxylic acid with ester prodrugs to enhance bioavailability, as seen in spirocyclic isoquinoline analogs .
- Isotope Labeling : Use deuterium at metabolically labile sites (e.g., cyclopropyl C-H bonds) to slow hepatic clearance.
- In Silico Modeling : Apply molecular dynamics simulations to predict metabolic hotspots and guide synthetic modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
